molecular formula C18H21N3O5S B2689438 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1448046-65-8

6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2689438
CAS No.: 1448046-65-8
M. Wt: 391.44
InChI Key: FORQOVFMQFGULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridazin-3(2H)-one Scaffolds

Pyridazin-3(2H)-one derivatives emerged as critical pharmacophores in the mid-20th century, with early studies identifying their antihypertensive and cardiotonic properties. The scaffold’s stability arises from its keto-enol tautomerism, which enables diverse hydrogen-bonding interactions with biological targets. By the 1980s, rigidified tricyclic pyridazinones, such as 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone, demonstrated anti-inflammatory activity comparable to acetylsalicylic acid in rodent models. Subsequent structural modifications, including aromatization and bioisosteric replacements, expanded their applications to anticancer and antimicrobial therapies.

Table 1: Key Milestones in Pyridazin-3(2H)-one Development

Year Discovery Biological Activity Reference
1980s Tricyclic pyridazinones (e.g., compound 2 ) Anti-inflammatory, analgesic
2020s Diarylurea-pyridazinone hybrids (e.g., 10l ) Anticancer (GI50 = 1.66–100 μM)

Evolution of Sulfonylpiperidine Derivatives in Medicinal Chemistry

Sulfonylpiperidine derivatives gained prominence as kinase inhibitors and antimicrobial agents due to their ability to modulate protein-protein interactions. The 4-methoxyphenylsulfonyl group, in particular, enhances solubility and target affinity by participating in π-π stacking and hydrogen bonding. Piperidine rings, when functionalized with sulfonyl groups, exhibit conformational rigidity that improves selectivity for enzymes like VEGFR-2 and phosphodiesterases. For instance, N-[4-(piperazin-1-yl)cyclohexyl]-sulfonamides demonstrated subtype-selective binding to α1-adrenergic receptors, with cis-piperidines showing superior potency and selectivity profiles.

Table 2: Applications of Sulfonylpiperidine Derivatives

Application Example Compound Target Effect Reference
Anticancer 17a VEGFR-2 IC50 = 0.89 μM
Antimicrobial 10h Staphylococcus aureus MIC = 16 μg/mL
Cardiovascular Cis-piperidines α1-Adrenergic receptors pKi >8

Emergence of Hybrid Structural Paradigms

Hybrid molecules combining pyridazinone and piperidine scaffolds leverage synergistic pharmacological effects. The carbonyl bridge in 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one enables dual-target engagement: the pyridazinone moiety inhibits phosphodiesterases, while the sulfonylpiperidine group modulates kinase activity. This design mirrors sorafenib-like diarylurea hybrids, where pyridazinone-based compounds such as 10l induced G0–G1 cell cycle arrest in A549/ATCC cells and upregulated pro-apoptotic genes (p53, Bax).

Table 3: Comparative Analysis of Hybrid Molecules

Hybrid Structure Pharmacological Activity Mechanism Reference
Pyridazinone-piperidine Anticancer, antimicrobial PDEIII/VEGFR-2 inhibition
Antipyrine-pyridazinone Analgesic COX-2 inhibition

Significance in Contemporary Pharmaceutical Research

The hybrid scaffold addresses the need for multitarget therapies in oncology and infectious diseases. For example, compound 10l reduced tumor growth by 62–100% across melanoma, NSCLC, and colon cancer cell lines while exhibiting antifungal activity against Candida albicans. Structural optimization via molecular docking has further refined binding modes to VEGFR-2, with ΔG values correlating with inhibitory potency. These advances underscore the potential of pyridazinone-piperidine hybrids in overcoming drug resistance and improving therapeutic outcomes.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20-17(22)8-7-16(19-20)18(23)21-11-9-15(10-12-21)27(24,25)14-5-3-13(26-2)4-6-14/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQOVFMQFGULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel piperidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, starting from readily available piperidine derivatives and incorporating functional groups that enhance biological activity. The sulfonamide moiety is often critical for the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • The compound has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, it exhibited IC50 values significantly lower than traditional antibiotics, indicating its potential as a new antibacterial agent .
  • Enzyme Inhibition
    • It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. For instance, derivatives with similar structures have been reported to possess strong AChE inhibitory activity with IC50 values in the low micromolar range, suggesting potential applications in treating neurological disorders .
  • Anticancer Properties
    • Preliminary studies indicate that this compound may have anticancer properties. Compounds with similar piperidine and pyridazine frameworks have been associated with cytotoxic effects against various cancer cell lines, hinting at a possible role in cancer therapy .

Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including the target compound. The results indicated that:

  • The compound exhibited an IC50 of 2.14 µM against Salmonella typhi, showcasing its potency compared to standard drugs (IC50 = 21.25 µM) used as controls .

Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition:

  • The compound was tested for its AChE inhibitory activity, revealing an IC50 of 1.13 µM, which is significantly effective compared to existing inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Sulfonamide Group : Essential for enhancing antibacterial properties.
  • Piperidine Ring : Contributes to enzyme inhibition and potential central nervous system effects.
  • Pyridazine Core : Implicated in anticancer activity through interactions with DNA or cellular receptors.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilisModerate
AChE InhibitionHuman AChE1.13
Urease InhibitionUreaseLow micromolar
Anticancer ActivityVarious Cancer Cell LinesCytotoxic effects

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly in the context of antibiotic resistance. For instance, it has been evaluated for its inhibitory activity against DapE, an enzyme associated with bacterial pathogens. High-throughput screening revealed that several derivatives of this compound exhibited significant inhibition, suggesting its role as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

Research has indicated that compounds similar to 6-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one may possess anti-inflammatory effects. In vitro studies demonstrated that these compounds could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Cancer Therapeutics

The compound has also been investigated for its anticancer potential. Its structural features allow for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models, positioning it as a candidate for further development in oncology .

Case Studies

StudyFocusFindings
Enzymatic InhibitionIdentified as a potent inhibitor of DapE with >20% inhibition at 12 μM concentration.
Anti-inflammatory ActivityDemonstrated modulation of inflammatory cytokines in cell cultures, indicating potential therapeutic use in inflammatory diseases.
Anticancer ActivityInduced apoptosis in specific cancer cell lines; showed promise in reducing tumor size in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine and pyridazine moieties have been systematically studied to enhance potency and selectivity against target enzymes or receptors .

Key Findings:

  • Modifications on the sulfonyl group significantly affect binding affinity.
  • The introduction of additional functional groups can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid structure combining pyridazinone, piperidine, and sulfonyl groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Substituents Biological Activity Key Differences References
6-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (Target) Pyridazinone + Piperidine 4-Methoxyphenylsulfonyl, methyl, carbonyl Not explicitly reported (inferred) Unique sulfonyl-piperidine linkage; potential enhanced solubility/affinity
3-(Piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (Compound 61) Triazolopyridine Piperidine-carbonyl, carbonitrile Kinase inhibition (implied by synthesis) Lacks sulfonyl group; carbonitrile may confer distinct electronic properties
6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)-2-methylpyridazin-3(2H)-one (Compound 3) Pyridazinone + Triazine Triazine-oxy, methyl, butylamino, diethylamino Antibacterial, antioxidant Triazine substituent introduces multiple amino groups; divergent biological targets
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (Compound 3) Pyrimidine 4-Methoxyphenyl, methylsulfanyl, thiophene Antibacterial, antioxidant Pyrimidine core vs. pyridazinone; sulfur-containing groups differ
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl Anti-inflammatory (IC50: 11.6 μM) Simpler structure; lacks piperidine and sulfonyl groups

Key Observations

Sulfonyl Group Impact: The 4-methoxyphenylsulfonyl group in the target compound distinguishes it from analogs like Compound 61 and Compound 3 , which lack sulfonamide functionalities. Sulfonyl groups are known to enhance binding to proteins (e.g., kinases, proteases) via hydrogen bonding and hydrophobic interactions .

Piperidine vs. Other Heterocycles : Piperidine derivatives (e.g., Compound 61 , target compound) often exhibit improved bioavailability compared to pyrimidines or triazines due to their conformational flexibility and metabolic stability .

Methoxy Substitution: The 4-methoxy group on the phenyl ring may modulate lipophilicity and metabolic clearance, similar to its role in anti-inflammatory pyridazinones .

Pharmacological Potential

While direct data are absent, related compounds suggest:

  • Anti-Inflammatory Effects: Pyridazinones with methyl or methoxyphenyl groups show IC50 values in the μM range .

Computational Insights

Density functional theory (DFT) studies (e.g., and ) highlight the importance of electron density distribution in bioactive compounds. The target compound’s sulfonyl group likely increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Comparative QSAR models could predict its bioactivity relative to analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.